![molecular formula C7H5N3O4S2 B2657416 2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid CAS No. 339022-47-8](/img/structure/B2657416.png)
2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid
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Overview
Description
“2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 339022-47-8 . It has a molecular weight of 259.27 and its IUPAC name is [ (5-nitroimidazo [2,1-b] [1,3]thiazol-6-yl)sulfanyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5N3O4S2/c11-4(12)3-16-5-6(10(13)14)9-1-2-15-7(9)8-5/h1-2H,3H2,(H,11,12) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of this compound is solid . More detailed physical and chemical properties could not be found in the web search results.Scientific Research Applications
- Researchers have investigated the antimicrobial effects of 2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid. Its sulfur-containing thiazole ring may play a role in inhibiting bacterial growth or disrupting microbial pathways .
- Polysubstituted thiazole derivatives, including compounds related to 2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid, have been evaluated for anti-inflammatory effects .
Antimicrobial Properties
Anti-Inflammatory Activity
Pharmaceutical Applications
Radiosensitization
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle and dispose of the compound safely.
properties
IUPAC Name |
2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4S2/c11-4(12)3-16-5-6(10(13)14)9-1-2-15-7(9)8-5/h1-2H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZAKNCBDCGECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)[N+](=O)[O-])SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid |
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